(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine
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Overview
Description
(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine is a novel compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a bromine-substituted methoxybenzylidene group attached to a purine ring through a hydrazinyl linkage. Hydrazine derivatives are known for their diverse biological and pharmacological properties, making them of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 6-hydrazinyl-9H-purine. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of the reduced hydrazine derivative.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The hydrazinyl linkage allows for the formation of reactive intermediates that can interact with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-6-(2-(5-chloro-2-methoxybenzylidene)hydrazinyl)-9H-purine
- (E)-6-(2-(5-fluoro-2-methoxybenzylidene)hydrazinyl)-9H-purine
- (E)-6-(2-(5-iodo-2-methoxybenzylidene)hydrazinyl)-9H-purine
Uniqueness
(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological targets. Additionally, the methoxy group enhances the compound’s solubility and stability.
Biological Activity
(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine is a novel compound belonging to the class of hydrazine derivatives. Its unique structure, characterized by a bromine-substituted methoxybenzylidene group linked to a purine ring, suggests potential for various biological activities. This article explores its synthesis, biological properties, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 6-hydrazinyl-9H-purine under reflux conditions using solvents like ethanol or methanol. The formation of the hydrazone linkage is facilitated by heating, leading to the desired product.
Biological Activity Overview
Hydrazine derivatives, including this compound, are known for their diverse pharmacological properties. Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory activities.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial and fungal strains. The mechanism involves disruption of microbial cell membranes and inhibition of essential enzymatic pathways .
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly in targeting specific cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. Notably, its activity against breast and lung cancer cells has been highlighted in recent studies .
Anti-inflammatory Effects
Research has demonstrated that this compound can reduce inflammation markers in vitro. Its anti-inflammatory action is thought to involve the inhibition of pro-inflammatory cytokines and enzymes like COX-2, making it a candidate for further development in treating inflammatory diseases .
Detailed Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of purine derivatives, emphasizing how modifications at various positions can enhance biological activity. The presence of the bromine atom in this compound is believed to contribute to its unique reactivity and interaction with biological targets .
Case Studies
- Anticancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells compared to controls .
- Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively, indicating promising antimicrobial activity .
- Anti-inflammatory Assessment : The anti-inflammatory effects were assessed using an LPS-stimulated macrophage model, where treatment with the compound resulted in a marked decrease in TNF-alpha levels compared to untreated controls .
Comparison with Similar Compounds
To better understand its efficacy, this compound can be compared with other halogenated purines:
Compound Name | Structure | Key Activity |
---|---|---|
(E)-6-(2-(5-chloro-2-methoxybenzylidene)hydrazinyl)-9H-purine | Chloro Compound | Moderate anticancer |
(E)-6-(2-(5-fluoro-2-methoxybenzylidene)hydrazinyl)-9H-purine | Fluoro Compound | High antimicrobial |
(E)-6-(2-(5-iodo-2-methoxybenzylidene)hydrazinyl)-9H-purine | Iodo Compound | Strong anti-inflammatory |
The biological activity of this compound is attributed to its ability to bind selectively to certain enzymes and receptors involved in disease processes. The hydrazinyl linkage facilitates the formation of reactive intermediates that can interact with nucleophilic sites on proteins, disrupting normal cellular functions .
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN6O/c1-21-10-3-2-9(14)4-8(10)5-19-20-13-11-12(16-6-15-11)17-7-18-13/h2-7H,1H3,(H2,15,16,17,18,20)/b19-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJLVNDZHYCYHP-PTXOJBNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.